molecular formula C19H16ClN3O4 B11626193 Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate

Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate

Katalognummer: B11626193
Molekulargewicht: 385.8 g/mol
InChI-Schlüssel: YEGHZYBSVOVCKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-8-methylquinoline-3-carboxylic acid with 3-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 6-chloro-8-methyl-4-[(3-aminophenyl)amino]quinoline-3-carboxylate.

    Substitution: Various substituted quinoline derivatives.

    Hydrolysis: 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 6-chloro-8-methylquinoline-3-carboxylate: Lacks the nitrophenylamino group.

    6-chloro-8-methyl-4-[(3-aminophenyl)amino]quinoline-3-carboxylate: Reduced form of the compound.

    Quinoline-3-carboxylate derivatives: Various substitutions on the quinoline ring.

Uniqueness

Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is unique due to the presence of both the nitrophenylamino group and the ester functionality, which confer distinct chemical and biological properties compared to other quinoline derivatives .

Eigenschaften

Molekularformel

C19H16ClN3O4

Molekulargewicht

385.8 g/mol

IUPAC-Name

ethyl 6-chloro-8-methyl-4-(3-nitroanilino)quinoline-3-carboxylate

InChI

InChI=1S/C19H16ClN3O4/c1-3-27-19(24)16-10-21-17-11(2)7-12(20)8-15(17)18(16)22-13-5-4-6-14(9-13)23(25)26/h4-10H,3H2,1-2H3,(H,21,22)

InChI-Schlüssel

YEGHZYBSVOVCKP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC(=CC=C3)[N+](=O)[O-])Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.